N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride
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Overview
Description
N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride is a compound that belongs to the class of sulfonimidates, which are organosulfur compounds containing a sulfonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonimidamides or sulfoximines.
Reduction: Reduction reactions can convert it into sulfonamides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonimidamides, sulfoximines, and sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting sulfur-containing enzymes.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as sulfur-containing enzymes. The compound can inhibit or modify the activity of these enzymes, leading to various biological effects. The pathways involved may include the disruption of enzyme-substrate interactions and the alteration of cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonimidates, sulfoximines, and sulfonamides. These compounds share structural similarities but differ in their chemical reactivity and biological activities.
Uniqueness
N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfonimidoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.2ClH/c1-10(2)12(8,11)7-4-3-5-9-6-7;;/h3-6,8H,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVOECTZHKVIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)C1=CN=CC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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